KN-62

CaMKII P2X7 dual pharmacology

Choose KN-62 for its unique dual-target pharmacology: it simultaneously inhibits CaMKII (Ki 0.9 µM) and blocks P2X7 receptors (IC50 15 nM). Unlike generic CaMKII inhibitors (KN-93) or dedicated P2X7 antagonists, KN-62 decouples crosstalk between these pathways in immune cells and neurons. Species selectivity is critical: active at human/murine P2X7R, inactive at rat ortholog. The inactive analog KN-04 provides a validated negative control. Demonstrated in vivo efficacy in a tamoxifen-resistant breast cancer metastasis model (5 mg/kg i.p.) and in cardiac ischemia/reperfusion injury. Ensure reproducible, interpretable results—order the right tool.

Molecular Formula C38H35N5O6S2
Molecular Weight 721.8 g/mol
Cat. No. B1217683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKN-62
Synonyms1-(N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl)-4-phenylpiperazine
KN 62
KN-62
KN62 compound
Molecular FormulaC38H35N5O6S2
Molecular Weight721.8 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7
InChIInChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3
InChIKeyRJVLFQBBRSMWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KN-62: A Dual-Acting CaMKII Inhibitor and P2X7 Receptor Antagonist for Mechanistic Pharmacology Studies


KN-62 (CAS 127191-97-3) is an isoquinolinesulfonamide derivative that functions as both a selective, cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and a potent, non-competitive antagonist of the purinergic P2X7 receptor [1]. It directly binds to the calmodulin-binding site of CaMKII, preventing enzyme activation [2], while simultaneously exhibiting P2X7 antagonism with a distinct binding site from prototypical antagonists such as oxidized ATP and PPADS [3]. This dual pharmacological profile distinguishes KN-62 from single-target tool compounds and enables its application in delineating signaling crosstalk between CaMKII-dependent pathways and ATP-gated P2X7 receptor responses.

Why Generic CaMKII or P2X7 Inhibitors Cannot Substitute for KN-62 Without Compromising Experimental Interpretability


Substituting KN-62 with a generic CaMKII inhibitor (e.g., KN-93) or a dedicated P2X7 antagonist risks confounding experimental outcomes due to KN-62's unique dual-target profile and species-selective pharmacology. While KN-93 and KN-62 are both commonly used CaMKII inhibitors, they differ in potency, off-target profiles, and functional effects in intact cellular systems [1]. More critically, KN-62 exhibits potent inhibition of human P2X7 receptors but is essentially inactive at the rat P2X7 receptor ortholog, a species-specificity not shared by all P2X7 antagonists [2]. The inactive analog KN-04, structurally related to KN-62, does not inhibit CaMKII, providing a critical control that underscores the functional relevance of KN-62's dual activity [3]. Therefore, substitution without accounting for these compound-specific and species-specific attributes can lead to misattribution of observed phenotypes and invalidate cross-study comparisons.

Quantitative Differential Evidence: Why KN-62 Outperforms or Complements Analogous Inhibitors in Specific Experimental Contexts


Dual-Target Inhibition: CaMKII Ki and P2X7 IC50 Differentiate KN-62 from Single-Target Tool Compounds

KN-62 exhibits a dual pharmacological profile absent in single-target tool compounds. It inhibits CaMKII with a Ki of 0.9 μM [1] and antagonizes the P2X7 receptor with an IC50 of approximately 15 nM [2]. This dual activity enables simultaneous interrogation of CaMKII-dependent signaling and P2X7-mediated purinergic responses, a feature not achievable with CaMKII-selective inhibitors (e.g., KN-93) or P2X7-selective antagonists (e.g., A-438079) individually.

CaMKII P2X7 dual pharmacology

Species-Selective P2X7 Antagonism: Human vs. Rat Receptor Differential Potency Defines Appropriate Model System Selection

KN-62 potently inhibits ATP-induced cation currents and ethidium uptake in cells expressing the human P2X7 receptor (P2X7R) but is essentially inactive at the rat P2X7R, despite 80% amino acid identity between the orthologs [1]. This species selectivity is not observed with antagonists such as PPADS or oATP. Introduction of the first 335 amino acids of the human P2X7R sequence into the rat receptor confers KN-62 sensitivity, mapping the interaction site to the amino-terminal extracellular loop [1].

species selectivity P2X7 human-rat ortholog

Kinase Selectivity Profile: CaMKII vs. PKA, PKC, MLCK, CaMKI, CaMKIV, and CaMKV

KN-62 is selective for CaMKII relative to PKA, PKC, and MLCK, but it inhibits CaMKI and CaMKIV with similar potency, and also inhibits CaMKV with a Ki of 0.8 μM . This selectivity profile is critical for experimental design; while it avoids confounding inhibition of major signaling kinases (PKA, PKC, MLCK), it is not fully selective for CaMKII over other CaMK family members. In contrast, newer CaMKII inhibitors such as CaMKII-IN-1 (IC50 = 63 nM) exhibit higher selectivity against CaMKIV, MLCK, and PKC .

kinase selectivity CaMKII off-target profiling

Comparative Functional Efficacy: KN-62 vs. KN-93 in Attenuating ATP-Induced Responses

In a head-to-head functional comparison, both KN-62 and KN-93 significantly reduced fast-inactivating ATP currents, whereas the inactive analog KN-92 had no effect. KN-62 reduced ATP responses to 65.1 ± 6.2% of control (n = 8, p < 0.05), while KN-93 reduced responses to 60.3 ± 8.2% of control (n = 12, p < 0.05) [1]. The effects of both inhibitors were reversible upon washout. This demonstrates that KN-62 and KN-93 exhibit comparable functional efficacy in this electrophysiological model.

functional assay ATP currents CaMKII P2X7

In Vivo Efficacy: KN-62 Reduces Liver Metastatic Tumor Burden in a Tamoxifen-Resistant Breast Cancer Model

In a xenograft model of tamoxifen-resistant breast cancer, KN-62 (5 mg/kg/day, i.p., three times weekly for 6 weeks) significantly reduced liver metastatic tumor burden in BALB/c athymic nude mice inoculated with TAMR-MCF-7 cells [1]. This in vivo efficacy distinguishes KN-62 from many tool compounds that lack demonstrable in vivo activity. The reduction in metastasis was associated with P2X7 receptor antagonism, implicating purinergic signaling in metastatic progression of tamoxifen-resistant breast cancer [1].

in vivo metastasis tamoxifen resistance breast cancer

Cardioprotective Efficacy: KN-62 Mitigates Ischemia/Reperfusion Injury in Isolated Rat Hearts

In an ex vivo model of global ischemia/reperfusion (IR) injury in isolated rat hearts, treatment with KN-62 or KN-93 mitigated myocardial injury, reduced LDH release, decreased apoptosis, and improved contractile function compared to untreated IR controls [1]. Both inhibitors also blocked calpain activation and membrane recruitment, preserving membrane skeleton proteins (α-fodrin, dystrophin, ankyrin-B) from degradation [1]. This demonstrates that KN-62 exerts cardioprotective effects comparable to KN-93 in this model.

cardioprotection ischemia/reperfusion CaMKII calpain

Recommended Application Scenarios for KN-62 Based on Quantitative Differential Evidence


Disentangling CaMKII-Dependent and P2X7-Mediated Signaling in Human or Murine Cells

KN-62's dual activity makes it uniquely suited for experiments where both CaMKII and P2X7 signaling may contribute to an observed phenotype. By comparing the effects of KN-62 to those of a selective CaMKII inhibitor (e.g., KN-93) and a selective P2X7 antagonist (e.g., A-438079), researchers can deconvolute pathway contributions. This approach is particularly valuable in immune cells and neurons where both CaMKII and P2X7 are functionally expressed [1]. The species selectivity of KN-62 (active at human/murine P2X7R, inactive at rat P2X7R) must be considered when selecting the appropriate model system [2].

Preclinical Evaluation of P2X7-Dependent Metastasis in Xenograft Models

The demonstrated in vivo efficacy of KN-62 in reducing liver metastatic burden in a tamoxifen-resistant breast cancer xenograft model [1] supports its use in preclinical studies of P2X7-driven cancer metastasis. KN-62 can be administered intraperitoneally at 5 mg/kg/day and has shown bioavailability sufficient to reduce metastatic nodule formation. This application is best suited for human xenograft models in immunodeficient mice, as the compound's P2X7 antagonism is selective for human/murine receptors [2].

Ex Vivo Cardioprotection Studies in Isolated Heart Preparations

KN-62 has been validated in isolated rat heart models of ischemia/reperfusion injury, where it mitigates myocardial damage, reduces LDH release, and preserves membrane skeleton integrity [1]. In this context, KN-62 and KN-93 can be used interchangeably to inhibit CaMKII, as both compounds produce comparable cardioprotective effects [1]. This application is appropriate for studies focused on CaMKII-dependent mechanisms in acute cardiac injury, independent of the compound's P2X7 antagonism.

Functional Studies of Gi-Coupled Receptor Signaling in Neuronal Cell Lines

In NG108-15 neuroblastoma x glioma hybrid cells, KN-62 dose-dependently blocks the functional response of delta opioid receptors and other Gi-coupled receptors (m4 muscarinic, alpha2 adrenergic) without affecting ligand binding or Gs-coupled receptor signaling [1]. KN-62 (1 μM) shifts the DPDPE dose-response curve rightward (IC50 from 0.7 to 20 nM) and reduces maximal response [1]. The inactive analog KN-04 provides a critical negative control in these experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for KN-62

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.